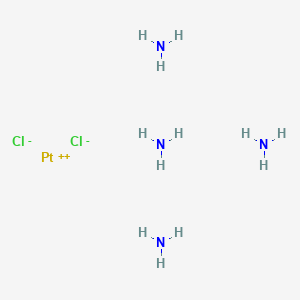

Tetraamineplatinium (II) chloride

Vue d'ensemble

Description

Tetraamineplatinium (II) chloride is a coordination complex of platinum(II) with the chemical formula Pt(NH3)4Cl2·xH2O. This compound consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions. It is commonly used as a precursor to synthesize other platinum catalysts and has various applications in scientific research and industry .

Mécanisme D'action

Target of Action

Tetraammineplatinum(II) chloride hydrate primarily targets DNA within cells. The platinum ion in the compound forms covalent bonds with the nitrogen atoms in the purine bases of DNA, particularly guanine. This interaction disrupts the DNA structure, inhibiting replication and transcription processes .

Mode of Action

Upon entering the cell, Tetraammineplatinum(II) chloride hydrate undergoes aquation, where the chloride ligands are replaced by water molecules. The activated platinum complex then binds to DNA, forming intra- and inter-strand crosslinks. These crosslinks prevent the DNA strands from separating, thereby blocking replication and transcription . This leads to cell cycle arrest and apoptosis (programmed cell death).

Biochemical Pathways

The formation of DNA crosslinks by Tetraammineplatinum(II) chloride hydrate activates several biochemical pathways. The most notable is the DNA damage response (DDR) pathway, which includes the activation of proteins such as p53, ATM, and ATR. These proteins initiate repair mechanisms or, if the damage is irreparable, trigger apoptosis . The compound also affects the cell cycle checkpoints, particularly the G2/M checkpoint, leading to cell cycle arrest.

Pharmacokinetics

The pharmacokinetics of Tetraammineplatinum(II) chloride hydrate involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body, with a preference for rapidly dividing cells. It is metabolized primarily in the liver, where it undergoes biotransformation to active and inactive metabolites. The compound and its metabolites are excreted mainly through the kidneys . The bioavailability and efficacy of the compound are influenced by its stability in the bloodstream and its ability to reach target cells.

Result of Action

The molecular and cellular effects of Tetraammineplatinum(II) chloride hydrate include the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. This results in the reduction of tumor cell proliferation and the induction of cell death in cancerous tissues . The compound’s effectiveness is particularly noted in the treatment of various cancers, including ovarian, testicular, and bladder cancers.

Analyse Biochimique

Biochemical Properties

Tetraammineplatinum(II) chloride hydrate acts as a noble metal catalyst, primarily useful for homogeneous catalysis applications . It is used as a catalyst in hydrogenation, carbonylation, hydrosilylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes

Cellular Effects

It is known to be used as a source of platinum to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .

Temporal Effects in Laboratory Settings

It is known that it can decompose at 250°C, emitting ammonia and chlorine fumes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetraamineplatinium (II) chloride can be synthesized through the reaction of platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water, followed by the addition of ammonia to form the tetraammine complex. The resulting solution is then evaporated to obtain the crystalline hydrate form .

Industrial Production Methods

Industrial production of tetraammineplatinum(II) chloride hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tetraamineplatinium (II) chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to form lower oxidation state platinum complexes.

Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or thiolates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) complexes, reduction can yield platinum(0) complexes, and substitution can yield a variety of platinum(II) complexes with different ligands .

Applications De Recherche Scientifique

Tetraamineplatinium (II) chloride has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetraamminepalladium(II) chloride monohydrate: Similar to tetraammineplatinum(II) chloride hydrate but with palladium as the central metal ion.

Tetraammineplatinum(II) hydroxide hydrate: Similar structure but with hydroxide ions instead of chloride ions.

Ammonium tetrachloroplatinate(II): Contains platinum in a different oxidation state and coordination environment

Uniqueness

Tetraamineplatinium (II) chloride is unique due to its specific coordination environment and the presence of chloride ions, which influence its reactivity and catalytic properties. Its ability to form stable complexes with various ligands makes it a versatile precursor for synthesizing a wide range of platinum-based catalysts .

Propriétés

IUPAC Name |

azane;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPSOMSJYAQSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930438 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13933-32-9 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in fabricating Platinum/carbon black (Pt/CB) materials?

A1: Tetraammineplatinum(II) chloride hydrate serves as the platinum precursor in the fabrication of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment method. This process facilitates the reduction of platinum ions to metallic platinum nanoparticles, which are then dispersed on the carbon black support. This results in the formation of the desired Pt/CB composite material.

Q2: How does the drying temperature affect the properties of Pt/CB synthesized using Tetraammineplatinum(II) chloride hydrate?

A2: While the provided research abstract [] doesn't specify the exact impact of drying temperature on the final Pt/CB product, it does highlight it as a crucial factor influencing the synthesis. Drying temperature is known to affect the morphology, particle size distribution, and dispersion of platinum nanoparticles on the carbon black support. These factors directly influence the electrochemical properties and performance of the Pt/CB material, particularly its electrical conductivity, which is essential for applications like fuel cells and sensors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.